Phenethylamine
Overview
Description
Phenethylamine is an organic compound, a natural monoamine alkaloid, and a trace amine. It acts as a central nervous system stimulant in humans. In the brain, this compound regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It is also found in many organisms and foods, such as chocolate, especially after microbial fermentation .
Mechanism of Action
Target of Action
Phenethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .
Mode of Action
This compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the neurotransmission process, affecting the release and reuptake of neurotransmitters.
Biochemical Pathways
This compound is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase (AADC) via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In orally ingested this compound, a significant amount is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration . The elimination half-life of exogenous this compound is about 5-10 minutes .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement . It also acts as a neurotransmitter in the human central nervous system to a lesser extent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of turbot (Scophthalmus maximus), this compound has been identified as a potential density stress pheromone, with its action influenced by changes in stocking densities .
Biochemical Analysis
Biochemical Properties
Phenethylamine plays a central role in dopaminergic neurons, which are critical for voluntary movement, stress, and mood . It interacts with various enzymes, proteins, and other biomolecules, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 .
Cellular Effects
This compound influences cell function by altering the microtubule cytoskeleton, which provides neuron structure, intracellular transport, and influences synaptic plasticity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is structurally similar to the microtubule destabilizing agent colchicine .
Temporal Effects in Laboratory Settings
Over time, this compound alters microtubule polymerization dynamics in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can have psychoactive and hallucinogenic effects due to their high affinity with the 5‐HT2A receptor .
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . Its primary urinary metabolite is β-Phenylacetic acid, produced via monoamine oxidase metabolism and subsequent aldehyde dehydrogenase metabolism .
Transport and Distribution
It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethylamine can be synthesized through several methods. One common method involves the reduction of benzyl cyanide with sodium in ethanol . Another method involves the reaction of phenylacetamide with methylbenzene in a tetrahydrofuran solution of zinc borohydride, followed by heating and extraction .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzyl cyanide or the reductive amination of phenylacetaldehyde .
Chemical Reactions Analysis
Types of Reactions: Phenethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid, primarily through the action of monoamine oxidase.
Reduction: It can be reduced to form more complex amines.
Substitution: this compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase and aldehyde dehydrogenase are common enzymes involved in the oxidation of this compound.
Reduction: Sodium in ethanol is commonly used for the reduction of benzyl cyanide to this compound.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Complex amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Phenethylamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenethylamine is structurally similar to other compounds such as dopamine, norepinephrine, and epinephrine, which are also monoamine neurotransmitters . this compound is unique in its ability to act as a trace amine and its specific binding to TAAR1 . Other similar compounds include:
Dopamine: A neurotransmitter involved in reward and pleasure systems.
Norepinephrine: A neurotransmitter involved in arousal and alertness.
This compound’s uniqueness lies in its dual role as a neuromodulator and neurotransmitter, as well as its presence in various foods and its potential therapeutic applications .
Properties
IUPAC Name |
2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate) | |
Record name | Phenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058773 | |
Record name | Phenethylamine | |
Source | EPA DSSTox | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma | |
Record name | 2-Phenylethylamine | |
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Record name | Phenylethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |
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Record name | Phenethylamine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |
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Boiling Point |
197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | Phenethylamine | |
Source | DrugBank | |
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Record name | 2-Phenylethylamine | |
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Record name | Phenylethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |
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Flash Point |
81 °C (178 °F) - closed cup | |
Record name | 2-Phenylethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |
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Solubility |
Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol) | |
Record name | 2-Phenylethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |
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Density |
0.9640 g/cu cm at 25 °C, 0.961-0.967 | |
Record name | 2-Phenylethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.18 (Air = 1) | |
Record name | 2-Phenylethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C | |
Record name | 2-Phenylethylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Colorless to slightly yellow liquid, Liquid | |
CAS No. |
64-04-0 | |
Record name | Benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-04-0 | |
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Record name | Phenethylamine | |
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Record name | Phenethylamine | |
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Record name | Phenethylamine | |
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Record name | Phenethylamine | |
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Record name | Phenethylamine | |
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Record name | PHENETHYLAMINE | |
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Record name | 2-Phenylethylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |
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Record name | Phenylethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |
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Melting Point |
<0 °C | |
Record name | Phenethylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04325 | |
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Record name | 2-Phenylethylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do phenethylamines interact with serotonin receptors?
A1: Phenethylamines, particularly those with hallucinogenic properties, primarily act as agonists at serotonin 5-HT2A receptors [, , ]. This interaction is thought to be responsible for their hallucinogenic effects []. While some phenethylamines bind to both 5-HT2A and 5-HT2C receptors, their behavioral effects, including their discriminative stimulus effects, appear to be primarily mediated by the 5-HT2A subtype [].
Q2: Do phenethylamines influence the sympathetic nervous system?
A2: Yes, some phenethylamines, like methamphetamine, can affect the sympathetic nervous system. They can induce changes in catecholamine levels within the hypothalamus, leading to increased norepinephrine levels peripherally. This can result in vasoconstriction, heat generation through β-adrenergic receptor activation, and alterations in the gut microbiome [].
Q3: Can phenethylamines affect the gut microbiome?
A3: Emerging evidence suggests a potential link between phenethylamine use and gut microbiome composition. For instance, these compounds have been shown to increase the levels of Proteus species, which are associated with enhanced norepinephrine turnover []. Furthermore, fecal microbiota transplant studies between this compound-tolerant and -naïve rats suggest that the gut microbiome might contribute to the hyperthermic response to phenethylamines [].
Q4: What is the molecular formula and weight of 2-phenylethylamine?
A4: The molecular formula of 2-phenylethylamine is C8H11N, and its molecular weight is 121.18 g/mol.
Q5: How are the structural characteristics of substituted phenethylamines analyzed?
A5: Several analytical techniques are employed for structural characterization, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method, often combined with derivatization techniques like acylation, helps identify and differentiate various phenethylamines, even closely related isomers [, , , ].
- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and purity of phenethylamines and their metabolites [].
Q6: How is computational chemistry used in this compound research?
A6: Computational methods, such as virtual docking and molecular modeling, provide insights into the interaction of phenethylamines with their targets. For instance, docking studies have been used to understand how the N-benzyl moiety of N-benzyl phenethylamines interacts with specific residues like Phe339 (6.51) in the 5-HT2A receptor []. These methods contribute significantly to understanding the structure-activity relationships of phenethylamines and guide the design of novel compounds.
Q7: How does the structure of a this compound influence its activity at 5-HT2A receptors?
A7: Structural modifications on the this compound scaffold significantly influence their binding affinity and functional activity at 5-HT2A receptors []:
- This compound Core: Generally, phenethylamines exhibit higher affinity for 5-HT2A receptors compared to tryptamines [].
- Phenyl Ring Substitutions:
- N-Substitutions:
Q8: How does the stereochemistry of phenethylamines affect their activity?
A8: The stereochemistry of phenethylamines is crucial for their interaction with adrenergic receptors. For instance, the 2S(+)-isomer of α-methyldopamine shows a dramatic preference for α2-adrenergic receptors compared to its 2R(-) counterpart, highlighting the importance of stereochemical orientation for receptor activation and selectivity []. Similarly, studies on the hepatic α1-adrenergic receptor, which plays a role in liver function and growth, demonstrate stereoselective activation by phenethylamines and imidazolines. (-)-(R)-Norepinephrine exhibits higher potency than (+)-(S)-norepinephrine in stimulating DNA synthesis, indicating a preference for the (-)-(R) configuration [].
Q9: What is known about the stability of phenethylamines?
A9: While specific stability data isn't extensively covered, the research highlights the use of salt formation to potentially enhance the stability of phenethylamines. For instance, AHU-377, a specific this compound derivative, is prepared as a this compound salt to improve its physicochemical properties, including crystallinity, solubility, and hygroscopicity, thereby potentially enhancing its stability [].
Q10: How are synthetic phenethylamines regulated?
A10: Due to their potential for abuse and health risks, many synthetic phenethylamines, including 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, have been temporarily placed into Schedule I of the Controlled Substances Act (CSA) in the United States []. This classification reflects the need to regulate their handling, distribution, and use to minimize public health risks.
Q11: How are phenethylamines metabolized in the body?
A11: While the research papers provided don't delve into specific metabolic pathways, they highlight that phenethylamines can undergo various metabolic transformations. For instance, α-benzyl-N-methylthis compound (BNMPA), an impurity found in illicitly synthesized methamphetamine, is metabolized into several byproducts, including N-demethyl-α-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol. Detecting these metabolites in urine samples can serve as a marker for methamphetamine use [].
Q12: What animal models are used to study the effects of phenethylamines?
A12: The provided research utilizes several animal models to investigate the behavioral and neurochemical effects of phenethylamines:
- Rodents (Rats and Mice): Widely used to study various aspects, including the discriminative stimulus effects of phenethylamines like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) [] and the development of tolerance and cross-tolerance to their hallucinogenic effects [, ].
- Non-Human Primates (Baboons): Employed to assess the abuse liability of novel phenethylamines by evaluating their intravenous self-administration potential [].
- Zebrafish: Emerging as a valuable model for screening the behavioral and neurochemical effects of psychoactive drugs, including novel N-benzyl-2-phenylethylamine (NBPEA) derivatives. Zebrafish studies are valuable for assessing locomotor activity, anxiety-like behavior, and changes in brain neurotransmitter levels [].
Q13: How do researchers investigate the effects of phenethylamines on cellular processes?
A13: Researchers utilize cell-based assays, such as those using rat primary hepatocyte cultures, to investigate the impact of phenethylamines on cellular functions. These assays have shown that phenethylamines can stimulate DNA synthesis in hepatocytes, indicating their potential to influence liver cell growth [].
Q14: Does tolerance develop to the hallucinogenic effects of phenethylamines?
A14: Yes, repeated administration of this compound-derived hallucinogens, such as DOI and 2C-T-7, leads to the development of tolerance to their head-twitch response (HTR) inducing effects in mice [, ]. This tolerance is not easily surmountable by increasing the dose, suggesting potential limitations for their chronic use as therapeutic agents due to potential rapid tolerance development. Interestingly, cross-tolerance between this compound-derived hallucinogens (like DOI) and tryptamine-derived hallucinogens (like DPT) has been observed, even though the latter might have a lower propensity for inducing tolerance when administered alone [, ].
Q15: What are the potential toxicities associated with this compound use?
A15: The provided research highlights that certain phenethylamines, particularly those with potent stimulant properties, can lead to behavioral toxicity at high doses. These toxic effects include:
Q16: Are there any long-term health risks associated with this compound use?
A16: While the provided papers do not extensively cover long-term effects, they emphasize the potential for abuse and dependence associated with certain phenethylamines, particularly those with stimulant properties. These findings highlight the need for careful consideration of the risks and benefits associated with their use.
Q17: Can specific metabolites serve as markers for this compound use?
A17: Yes, the detection of specific metabolites in biological fluids, like urine, can be indicative of this compound use. For example, the presence of α-benzyl-N-methylthis compound (BNMPA) metabolites, such as N-demethyl-α-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol, can be used to identify individuals who have used illicitly synthesized methamphetamine [].
Q18: What analytical techniques are commonly used to detect and quantify phenethylamines?
A18: Various analytical methods are employed for detecting and quantifying phenethylamines in biological and forensic samples:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It allows for the identification and quantification of phenethylamines, even in complex mixtures [, , , ].
- Derivatization Techniques: Often combined with GC-MS, derivatization methods, such as acylation with perfluoroacyl reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), are used to enhance the volatility and detectability of phenethylamines [, , , ].
Q19: How do amphetamines affect the transport of neurotransmitters?
A19: Amphetamines, a class of compounds structurally related to phenethylamines, can significantly influence neurotransmitter transport in adrenergic nerves. They can inhibit the uptake of noradrenaline and similar amines like metaraminol, which are transported by a carrier-mediated process. Additionally, amphetamines can accelerate the efflux of noradrenaline from the cytosol of adrenergic nerves [].
Q20: How does the inhibition of monoamine oxidase affect this compound activity?
A20: Monoamine oxidase (MAO) is an enzyme involved in the breakdown of various neurotransmitters, including this compound. Inhibiting MAO can significantly enhance the effects of this compound by increasing its concentration in the brain. Studies have shown that this compound exhibits amphetamine-like effects in animals pretreated with MAO inhibitors, suggesting that its accumulation due to MAO inhibition contributes to its pharmacological actions [].
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